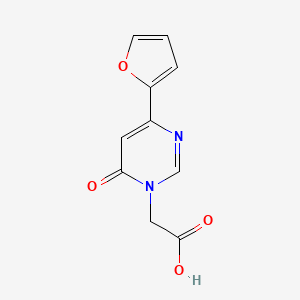

2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Description

2-(4-(Furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring a furan-2-yl substituent at the 4-position of the pyrimidine ring and an acetic acid group at the 1-position. The core structure combines a heterocyclic aromatic system (pyrimidinone) with a fused furan moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

2-[4-(furan-2-yl)-6-oxopyrimidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-9-4-7(8-2-1-3-16-8)11-6-12(9)5-10(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIFZBDRCADOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structure-Activity Relationships (SAR)

- Furan vs.

- Aromatic vs. Aliphatic Substituents: Fluorophenyl () and cyanophenyl () groups improve electronic interactions with hydrophobic enzyme pockets, whereas methyl groups () may reduce steric hindrance for binding .

- Acetic Acid Functionalization : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, a feature shared across analogs .

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine precursors and furan-containing aldehydes or esters. The key steps include:

- Condensation reactions involving furan-2-carbaldehyde and pyrimidine or tetrahydropyrimidine derivatives.

- Alkylation at the nitrogen of the pyrimidine ring to introduce the acetic acid moiety.

- Hydrolysis of ester intermediates to yield the free acid.

A representative synthetic route involves the Biginelli-type condensation of furan-2-carbaldehyde with acetoacetate esters and thiourea under acidic catalysis, followed by functional group transformations to achieve the target acid.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Condensation | Reflux in ethanol, 6 h | Ferric chloride catalysis improves yield |

| Ester hydrolysis | Acidic/basic aqueous solution | Controlled temperature to avoid decomposition |

| Purification | Column chromatography or salting out | Solvent system: chloroform/methanol or acetone/petroleum ether |

Characterization Data Supporting Preparation

The synthesized compounds are typically characterized by:

- Infrared spectroscopy (IR): Identification of characteristic functional groups such as NH, C=O (ester or acid), and aromatic C-H stretches.

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of furan ring protons, pyrimidine ring protons, methyl or methylene groups, and NH protons.

- Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and isotopic patterns.

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.

Summary Table of Representative Data for Related Pyrimidine Esters

| Compound ID | Yield (%) | IR (cm⁻¹) Key Peaks | ¹H NMR (δ ppm) Highlights | MS (m/z) Molecular Ion Peak |

|---|---|---|---|---|

| 3a (Methyl ester) | 53-65 | 3313 (NH), 1662 (C=O ester) | 2.34 (CH₃), 3.65 (OCH₃), 5.29 (C4-H) | 252.1 (M⁺) |

| 3b (Ethyl ester) | 53-65 | 3317 (NH), 1664 (C=O ester) | 1.19 (CH₃CH₂), 2.34 (CH₃), 5.29 (C4-H) | 266.1 (M⁺) |

Note: These esters are precursors to the target acid via hydrolysis.

Alternative Synthetic Approaches

Alkylation of 4,6-dioxypyrimidine:

Alkylation with appropriate haloacetic acid derivatives or esters followed by hydrolysis can also yield the target compound. This method requires careful control of reaction conditions to avoid over-alkylation or side reactions.Direct condensation with haloacetic acid derivatives:

May be employed to introduce the acetic acid side chain directly onto the pyrimidine ring with the furan substituent pre-installed.

Research Findings and Practical Notes

- The choice of catalyst (e.g., ferric chloride) and solvent (absolute ethanol) is critical for good yields and purity.

- Reaction times around 6 hours at reflux are optimal for condensation.

- Purification methods depend on the solubility and polarity of intermediates; column chromatography with chloroform/methanol mixtures is effective.

- Hydrolysis conditions must be mild enough to preserve the furan ring and avoid decomposition.

- Characterization confirms the structure and purity, essential for subsequent biological or pharmaceutical applications.

Q & A

Q. What synthetic methodologies are effective for preparing 2-(4-(furan-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid?

The compound is synthesized via multi-step routes starting with bromination of furan precursors. For example, 2-acetylfuran undergoes successive brominations using N-bromosuccinimide and bromine, followed by cyclization with urea or thiourea derivatives to form the pyrimidinone core . Ethyl ester analogs (e.g., Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) are crystallized at 298 K, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .

Q. How can researchers confirm the structural integrity of this compound?

- X-ray crystallography : Single-crystal analysis (e.g., R factor = 0.071) provides unambiguous confirmation of regiochemistry and hydrogen bonding networks .

- NMR spectroscopy : ¹H/¹³C NMR resolves tautomeric equilibria (e.g., keto-enol forms) and verifies furan-pyrimidinone connectivity .

- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ peak at m/z 249.064 for related pyrimidinones) .

Q. What solvent systems are suitable for recrystallization?

Polar aprotic solvents (DMSO, DMF) mixed with water or ethanol yield high-purity crystals. Ethyl acetate/hexane mixtures are effective for analogs, with silica gel chromatography (CH₂Cl₂/MeOH gradient) recommended for pre-purification .

Q. What safety protocols are critical during synthesis?

- Use fume hoods and PPE to handle brominated intermediates (irritants) .

- Quench reactive byproducts (e.g., HBr) with aqueous NaHCO₃ .

- Store the compound in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be resolved?

- Perform variable-temperature NMR to identify tautomerism (e.g., enol-keto shifts) .

- Compare with DFT-predicted chemical shifts (B3LYP/6-311+G(d,p) level) .

- Standardize deuterated solvents and concentrations to minimize solvent-induced shifts .

Q. What computational strategies predict the furan ring’s reactivity toward electrophilic substitution?

- Mulliken charge analysis : Identifies nucleophilic α-positions on the furan ring for halogenation or alkylation .

- Molecular electrostatic potential (MEP) surfaces : Derived from crystallographic data (bond lengths, angles) to map electron density .

Q. How does solid-state packing influence solubility and stability?

- Hydrogen bonding networks : Intermolecular bonds between pyrimidinone carbonyl and acetic acid groups form stable dimers, reducing solubility in non-polar solvents .

- Steric modifications : Bulky substituents (e.g., ethyl esters) disrupt π-π stacking, enhancing stability .

Q. What biological targets are plausible based on structural analogs?

- Kinase inhibition : Furan-mediated π-π interactions with ATP-binding pockets, as seen in imidazo[1,2-a]pyridine-furan hybrids .

- Antiviral activity : Pyridazinone derivatives with furan substituents show promise in docking studies (AutoDock Vina) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.